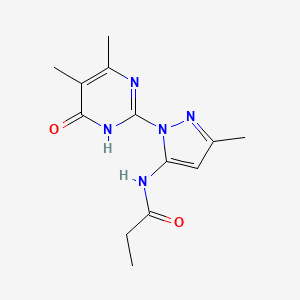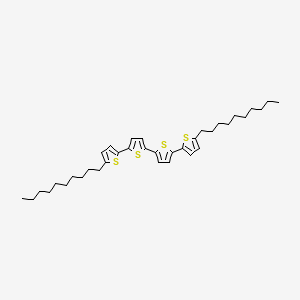
1-butyl-1H-benzimidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-1H-benzimidazol-5-amine, also known as BBI-5, is an organic compound used in a variety of scientific research applications. It is a heterocyclic amine derived from benzimidazole, and is commonly used as a reagent in organic synthesis. BBI-5 has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments have been explored.
Aplicaciones Científicas De Investigación
Antioxidant Properties Benzimidazole derivatives have demonstrated significant antioxidant properties, particularly in the context of lipid peroxidation in the rat liver. For instance, certain synthesized benzimidazole derivatives, such as 1-[(substituted thiocarbamoylhydrazine carbonyl) methyl]-2-phenyl-1H-benzimidazoles and others, have been shown to inhibit lipid peroxidation more effectively than butylated hydroxytoluene (BHT), indicating their potential as antioxidants (C. Kuş et al., 2004).
Catalysis in Organic Synthesis The compound has found use in catalysis, particularly in the transfer hydrogenation reaction of ketones. A study describes the synthesis of α-amino-benzimidazole derivatives and their application as catalysts in transfer hydrogenation, utilizing iso-PrOH as a hydrogen donor. This work highlights the compound's role in enhancing the catalytic efficiency of ruthenium(II) complexes (Kai Duan et al., 2012).
Molecular Structure and Nonlinear Optical Properties Research into benzimidazole-tethered oxazepine heterocyclic hybrids, derived from an N-alkylated benzimidazole precursor, has provided insights into their molecular structure, charge distributions, and potential as candidates for nonlinear optical (NLO) applications. Computational studies, including density functional theory (DFT) and various topological methods, have been utilized to analyze these properties (A. Almansour et al., 2016).
Antimicrobial and Cytotoxic Activity Novel azetidine-2-one derivatives of 1H-benzimidazole have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds, through various synthetic pathways, have shown promising results against bacterial strains and in cytotoxicity assays, suggesting their potential in developing new therapeutic agents (M. Noolvi et al., 2014).
Synthesis and Application in Metal Complexes The synthesis and application of benzimidazole derivatives in forming metal complexes with palladium(II) and platinum(II) have been studied. These complexes have been analyzed for their molecular structures, vibrational frequencies, and cytotoxicity, demonstrating the versatility of benzimidazole derivatives in coordination chemistry and potential applications in cancer therapy (N. T. A. Ghani & A. Mansour, 2011).
Comprehensive Study and Theoretical Insights A comprehensive study on N-Butyl-1H-benzimidazole explored both experimental and theoretical aspects, including DFT calculations, AIM, RDG, ELF, LOL topological methods, and spectroscopic investigations. This study provided deep insights into the compound's molecular parameters, electron distribution, and spectroscopic characteristics, showcasing its potential in various scientific applications (A. Kazachenko et al., 2022).
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, which include this compound, are known to have a broad range of chemical and biological properties . They have been developed into many compounds with diverse therapeutic applications, including the alleviation of aging-related diseases .
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit TRPC4 and TRPC5 channels .
Biochemical Pathways
It has been suggested that benzimidazole derivatives might inhibit mitochondrial respiration, activate mitochondrial unfolded protein response and ampk, recruit sir-21 and SKN-1, and finally, through the transcription factor DAF-16, delay the aging process of Caenorhabditis elegans .
Pharmacokinetics
Benzimidazoles, in general, are known for their broad range of chemical and biological properties, which suggests they may have diverse pharmacokinetic profiles .
Result of Action
It has been suggested that benzimidazole derivatives can extend the lifespan of caenorhabditis elegans in a daf-16/foxo-dependent way .
Action Environment
Benzimidazole derivatives have been mentioned as corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Propiedades
IUPAC Name |
1-butylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14/h4-5,7-8H,2-3,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLIYHTXCMFVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2477258.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2477259.png)

![3-Methyl-[1,3'-bipiperidine]-2'-one](/img/structure/B2477261.png)
![4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2477263.png)
![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2477264.png)
![3-Methyl-2-[[methyl(prop-2-ynyl)amino]methyl]quinazolin-4-one](/img/structure/B2477266.png)
![N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2477267.png)
![N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2477271.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2477272.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2477273.png)

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2477279.png)